molecular formula C26H28N2O6S B11130455 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(2,4-dimethoxyphenyl)acetamide

2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B11130455
M. Wt: 496.6 g/mol
InChI Key: GIGLUXVLWJDVBD-UHFFFAOYSA-N
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Description

2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(2,4-dimethoxyphenyl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety, a sulfonyl group, and a phenoxyacetamide linkage, making it a versatile candidate for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Sulfonylation: The quinoline derivative is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

    Phenoxyacetamide Linkage Formation: The sulfonylated quinoline is reacted with 2-methylphenol to form the phenoxy linkage.

    Acetamide Formation: Finally, the compound is reacted with 2,4-dimethoxyaniline and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore is investigated. Its structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety may interact with nucleic acids or proteins, while the sulfonyl group can form strong interactions with enzyme active sites. The phenoxyacetamide linkage provides additional binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenoxyaniline Compound with Tetrachlorostannane: This compound shares the phenoxy group but differs in its overall structure and applications.

    Ethyl Acetoacetate: While structurally different, it shares some reactivity patterns, particularly in nucleophilic substitution reactions.

Uniqueness

The uniqueness of 2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(2,4-dimethoxyphenyl)acetamide lies in its combination of a quinoline moiety, sulfonyl group, and phenoxyacetamide linkage

Properties

Molecular Formula

C26H28N2O6S

Molecular Weight

496.6 g/mol

IUPAC Name

2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C26H28N2O6S/c1-18-15-21(35(30,31)28-14-6-8-19-7-4-5-9-23(19)28)11-13-24(18)34-17-26(29)27-22-12-10-20(32-2)16-25(22)33-3/h4-5,7,9-13,15-16H,6,8,14,17H2,1-3H3,(H,27,29)

InChI Key

GIGLUXVLWJDVBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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